TP-3654 (CAS: 1361951-15-6) is a highly potent, orally bioavailable, second-generation pan-PIM kinase inhibitor, demonstrating pronounced affinity for PIM-1 (Ki = 5 nM) alongside activity against PIM-3 (Ki = 42 nM) and PIM-2 (Ki = 239 nM). Unlike broad-spectrum kinase inhibitors, TP-3654 is engineered for enhanced selectivity and favorable physicochemical properties, making it a highly reliable biochemical tool for both in vitro cellular assays and in vivo xenograft models. Its established formulation compatibility in standard laboratory vehicles (e.g., DMSO, PEG300, Tween-80) ensures reproducible systemic delivery, positioning it as a preferred procurement choice for advanced preclinical investigations into urothelial carcinomas, hematological malignancies, and multidrug resistance pathways [1].
Generic substitution with first-generation PIM inhibitors, such as SGI-1776, introduces severe methodological confounders that can compromise preclinical data integrity. SGI-1776 exhibits significant off-target inhibition of the hERG potassium channel—a known driver of cardiotoxicity—as well as broad cytochrome P450 suppression and potent FLT3 cross-reactivity [1]. These off-target effects not only limit the maximum tolerated dose in animal models but also obscure the specific biological role of PIM kinases in targeted assays. Procuring TP-3654 eliminates these critical bottlenecks, as its refined scaffold provides minimal hERG and CYP450 liability, ensuring that observed phenotypic responses are genuinely driven by PIM kinase modulation rather than systemic toxicity or off-target kinase suppression[2].
First-generation PIM inhibitors are frequently limited by off-target toxicities that confound in vivo studies. TP-3654 was specifically developed to resolve these issues, demonstrating minimal to no inhibition of the hERG channel or cytochrome P450 enzymes compared to the first-generation benchmark, SGI-1776 [1]. This structural optimization prevents the cardiotoxic artifacts that previously led to the clinical termination of SGI-1776, enabling higher dosing thresholds and cleaner pharmacokinetic profiling in preclinical models [2].
| Evidence Dimension | hERG and Cytochrome P450 inhibition |
| Target Compound Data | Minimal to no appreciable hERG/CYP450 activity |
| Comparator Or Baseline | SGI-1776 (Significant hERG and CYP450 inhibition) |
| Quantified Difference | Complete abrogation of dose-limiting cardiotoxic liability |
| Conditions | In vitro safety pharmacology profiling |
Procuring a compound devoid of hERG liability is critical for researchers transitioning from cellular assays to systemic in vivo models without encountering premature toxicity.
In the context of cancer drug resistance, TP-3654 acts as a potent modulator of the ABCG2 efflux transporter. Head-to-head studies demonstrate that TP-3654 selectively reverses ABCG2-mediated multidrug resistance (MDR) at submicromolar concentrations, resensitizing resistant cells to cytotoxic drugs like topotecan and SN-38 [1]. Crucially, TP-3654 achieves this with greater potency and selectivity than SGI-1776, and neither ABCB1 nor ABCG2 confers resistance to TP-3654 itself [1].
| Evidence Dimension | Reversal of ABCG2-mediated MDR |
| Target Compound Data | Highly potent and selective at submicromolar concentrations |
| Comparator Or Baseline | SGI-1776 (Less potent and selective against ABCG2) |
| Quantified Difference | Superior chemosensitizing efficacy and selectivity for ABCG2 over ABCB1 |
| Conditions | ABCG2-overexpressing multidrug-resistant cancer cell lines |
For procurement in combination-therapy research, TP-3654 offers a superior, non-substrate mechanism to reliably block drug efflux and restore chemotherapeutic efficacy.
A major confounding factor in hematological research using early PIM inhibitors is concurrent FLT3 inhibition. While SGI-1776 acts as a potent inhibitor of both PIM kinases and FLT3, TP-3654 exhibits a highly refined selectivity profile with only a minimal effect on FLT3 [1]. This distinct divergence allows researchers to isolate the specific biological contributions of PIM-1/2/3 from FLT3-driven pathways in acute myeloid leukemia (AML) and myelofibrosis models [2].
| Evidence Dimension | FLT3 kinase cross-reactivity |
| Target Compound Data | Minimal effect on FLT3 |
| Comparator Or Baseline | SGI-1776 (Potent FLT3 suppression) |
| Quantified Difference | Near-complete removal of FLT3 off-target activity |
| Conditions | Kinase selectivity screening panels |
Buyers investigating isolated PIM kinase biology must select TP-3654 to avoid the false-positive phenotypic results caused by simultaneous FLT3 inhibition.
Beyond in vitro potency, TP-3654 is highly processable for systemic administration. It is readily formulated into standard laboratory vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to achieve stable solutions . When administered orally at 200 mg/kg, TP-3654 significantly reduces tumor growth in UM-UC-3 and PC-3 xenograft models without inducing gross adverse toxicity or body weight reduction . This demonstrates excellent in vivo stability and bioavailability compared to poorly soluble or highly toxic analogs.
| Evidence Dimension | Tumour volume reduction and formulation stability |
| Target Compound Data | Significant tumor reduction at 200 mg/kg oral dosing, stable in PEG/Tween/Saline |
| Comparator Or Baseline | Vehicle control / Baseline |
| Quantified Difference | Robust oral efficacy with 0% significant gross toxicity |
| Conditions | UM-UC-3 bladder carcinoma and PC-3 prostate adenocarcinoma mouse xenografts |
Reliable solubility and oral bioavailability drastically reduce formulation troubleshooting time and ensure reproducible dosing in long-term animal studies.
Due to its lack of hERG-mediated cardiotoxicity and excellent oral bioavailability, TP-3654 is the optimal PIM inhibitor for long-term murine xenograft studies. It is particularly suited for evaluating targeted therapies in solid tumors, such as urothelial and prostate carcinomas, where systemic dosing (e.g., 200 mg/kg via oral gavage) is required without compromising subject viability[1].
TP-3654 is highly recommended for procurement by laboratories investigating ABCG2-mediated drug efflux. Its superior selectivity and potency in resensitizing resistant cancer cells to agents like topotecan and SN-38 make it an ideal tool compound for developing novel combination chemotherapies that overcome transporter-driven resistance [2].
For researchers studying acute myeloid leukemia (AML) or myelofibrosis, distinguishing between PIM and FLT3 signaling is notoriously difficult with first-generation inhibitors. TP-3654’s minimal FLT3 cross-reactivity allows for the clean, isolated study of PIM-1/2/3 pathways, making it the definitive choice for mechanistic hematological assays[3].